tert-Butyl 2-(pyridin-2-yl)acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 2-pyridin-2-ylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-11(2,3)14-10(13)8-9-6-4-5-7-12-9/h4-7H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWIGLFXNZSUNPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00565947 | |
| Record name | tert-Butyl (pyridin-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00565947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150059-62-4 | |
| Record name | tert-Butyl (pyridin-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00565947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Tert Butyl 2 Pyridin 2 Yl Acetate and Its Functionalized Analogues
Established Synthetic Routes to the tert-Butyl Ester of Pyridine-2-acetic Acid
The synthesis of tert-butyl 2-(pyridin-2-yl)acetate is most commonly achieved through the esterification of 2-(pyridin-2-yl)acetic acid with a tert-butyl group source. One established method involves the reaction of 2-(pyridin-2-yl)acetic acid with tert-butyl alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, often under reflux conditions in a suitable solvent like toluene (B28343) or dichloromethane.
An alternative and frequently employed route is the reaction of pyridin-2-ylacetic acid derivatives with tert-butyl chloroformate. This reaction is typically carried out under basic conditions, using a base like triethylamine, in an inert solvent at low temperatures to control the reaction and minimize the formation of side products. Another approach involves the use of di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a catalytic amount of a base like 4-dimethylaminopyridine (B28879) (DMAP). acs.org
A different strategy involves the nucleophilic substitution reaction between a salt of pyridine-2-acetic acid and a tert-butyl halide, though this is generally less common due to potential side reactions. Furthermore, palladium-catalyzed α-arylation of ethyl 2-(pyridin-2-yl)acetate has been optimized using specific ligands like X-Phos to achieve high yields.
The choice of a particular synthetic route often depends on factors such as the desired scale of the reaction, the availability and cost of starting materials, and the required purity of the final product.
Synthesis of Halogenated Pyridine-2-yl-acetate Derivatives
The synthesis of halogenated pyridine-2-yl-acetate derivatives is of significant interest as these compounds serve as versatile building blocks for more complex molecules. The halogen atom provides a reactive handle for further functionalization, typically through cross-coupling reactions.
One approach to synthesizing these compounds is through the direct halogenation of the pyridine (B92270) ring of a pre-formed pyridine-2-yl-acetate ester. However, controlling the regioselectivity of this reaction can be challenging.
A more common and controlled strategy involves the synthesis of a halogenated pyridine precursor which is then elaborated to the final acetate (B1210297) derivative. For example, the synthesis of tert-butyl 5-bromo-2-morpholinoisonicotinate has been achieved through the bromination of tert-butyl 2-morpholinoisonicotinate using N-bromosuccinimide (NBS). acs.orgacs.org Similarly, 2-chloroisonicotinic acid can be converted to its tert-butyl ester, which can then be used in further reactions. acs.org
Another example is the preparation of ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate, which is synthesized from 5-chloropyridin-2-amine. google.com This intermediate can then be used to build more complex structures. The synthesis of 2-bromo-4-(tert-butyl)pyridine (B1338834) can be achieved through the direct halogenation of 4-(tert-butyl)pyridine or via nucleophilic substitution.
These halogenated derivatives are crucial for introducing further diversity into the pyridine-2-yl-acetate scaffold, allowing for the synthesis of a wide range of functionalized molecules.
Development of Scalable and Efficient Synthetic Protocols for Pyridine-2-yl-acetate Motifs
The development of scalable and efficient synthetic protocols for pyridine-2-yl-acetate motifs is driven by the increasing demand for these compounds as intermediates in the pharmaceutical and materials science industries. A key focus is on developing routes that are not only high-yielding but also cost-effective and amenable to large-scale production.
Another aspect of developing efficient protocols is the optimization of reaction conditions to improve yields and reduce waste. For instance, in the synthesis of a particular antiviral compound, the reaction conditions for a coupling step involving a pyridine derivative were optimized to achieve high yields.
The development of novel catalytic systems is also crucial for improving the efficiency of these syntheses. For example, the use of a copper/I₂-mediated oxidative cross-coupling/cyclization reaction provides a straightforward and efficient route to indolizine (B1195054) derivatives from 2-(pyridin-2-yl)acetate derivatives. organic-chemistry.org This method is noted for its simplicity, efficiency, and broad substrate scope. organic-chemistry.org
| Protocol Feature | Description | Example | Reference |
| Scalability | Amenable to large-scale (multi-gram) synthesis. | Three-step synthesis of (S)-t-BuPyOx from picolinic acid. | beilstein-journals.orgnih.govresearchgate.net |
| Efficiency | High-yielding with simplified purification. | Optimized route for (S)-t-BuPyOx ligand with 64% overall yield. | beilstein-journals.orgnih.govresearchgate.net |
| Novel Catalysis | Use of modern catalytic systems to improve reaction efficiency. | Copper/I₂-mediated oxidative cross-coupling/cyclization for indolizine synthesis. | organic-chemistry.org |
Investigation of Precursor Utilization in the Synthesis of tert-Butyl Pyridine-containing Compounds
A common and inexpensive precursor for the pyridine-2-carboxylic acid moiety is 2-methylpyridine (B31789) (2-picoline). wikipedia.org 2-Picoline can be oxidized to picolinic acid, which is a versatile starting material for the synthesis of various pyridine-2-yl derivatives, including esters and amides. beilstein-journals.orgwikipedia.org The synthesis of 2-picoline itself can be achieved through the condensation of acetaldehyde (B116499) and ammonia. wikipedia.org
Another widely used precursor is 2-cyanopyridine. This compound can be converted to the corresponding methyl imidate, which then undergoes cyclization with an amino alcohol to form pyridinooxazoline ligands. beilstein-journals.org
In addition to these basic precursors, more functionalized pyridine derivatives are also employed as starting materials. For example, 2-chloroisonicotinic acid is a key starting material for the synthesis of certain complex pharmaceutical intermediates. acs.org Halogenated pyridines, such as 2-bromo-4-(tert-butyl)pyridine and 2-chloro-4-(tert-butyl)pyridine, are also important precursors for introducing the tert-butyl pyridine motif via cross-coupling reactions. google.com
The selection of the precursor is often a strategic decision based on the desired final product and the available synthetic methodologies. The development of new routes from readily available and inexpensive starting materials is an ongoing area of research.
| Precursor | Intermediate/Target Compound | Significance | Reference |
| 2-Methylpyridine (2-Picoline) | Picolinic Acid | Inexpensive and readily available starting material. | beilstein-journals.orgwikipedia.org |
| 2-Cyanopyridine | Pyridinooxazoline ligands | Alternative precursor to picolinic acid. | beilstein-journals.org |
| 2-Chloroisonicotinic acid | Functionalized pyridine derivatives | Key starting material for complex pharmaceutical intermediates. | acs.org |
| Halogenated Pyridines | tert-Butyl pyridine-containing compounds | Allows for introduction of the pyridine motif via cross-coupling. | google.com |
Chemical Reactivity and Mechanistic Studies of Tert Butyl 2 Pyridin 2 Yl Acetate
Transformations Involving the tert-Butyl Ester Functionality
The tert-butyl group serves as a common protecting group for carboxylic acids due to its stability under many nucleophilic and basic conditions. However, it can be cleaved or transformed under specific, often acidic, conditions or through the use of particular reagents.
Transesterification Processes
The conversion of the tert-butyl ester of 2-(pyridin-2-yl)acetate into other esters, or transesterification, is a valuable synthetic tool. One effective method involves the use of phosphorus trichloride (B1173362) (PCl₃). This process is believed to proceed via the in situ formation of an acid chloride intermediate, which is then readily attacked by an alcohol. researchgate.netresearchgate.net This one-pot reaction is efficient and can be performed under air. researchgate.net
Mechanistic studies suggest that PCl₃ activates the tert-butyl ester, leading to the formation of a highly reactive acyl chloride. This intermediate subsequently reacts with various alcohols to yield the corresponding esters. researchgate.net This method is notable for its application in the synthesis of skeletons of bioactive molecules and its scalability for gram-scale reactions. researchgate.netresearchgate.net
Table 1: PCl₃-Mediated Transesterification of tert-Butyl Esters
| Starting tert-Butyl Ester | Alcohol | Product | Yield | Reference |
|---|---|---|---|---|
| tert-Butyl 2-phenylacetate | Benzyl alcohol | Benzyl 2-phenylacetate | 96% | researchgate.net |
| tert-Butyl 2-phenylacetate | Methanol | Methyl 2-phenylacetate | 95% | researchgate.net |
| tert-Butyl benzoate | Phenol | Phenyl benzoate | 94% | researchgate.net |
This table presents data for related tert-butyl esters to illustrate the general applicability of the PCl₃-mediated method.
Aminolysis Reactions
Similar to transesterification, the tert-butyl ester can undergo aminolysis to form amides. The PCl₃-mediated protocol is also effective for this transformation, following a similar mechanism involving the formation of an acid chloride intermediate which then reacts with a primary or secondary amine. researchgate.netresearchgate.net This reaction provides good to excellent yields of the corresponding amide products. researchgate.net
Another powerful method for achieving aminolysis in a multicomponent fashion is the Ugi reaction. This reaction can be used to synthesize complex N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides, highlighting the utility of the pyridyl acetate (B1210297) scaffold in building diverse molecular architectures. nih.gov
Table 2: PCl₃-Mediated Aminolysis of tert-Butyl Esters
| Starting tert-Butyl Ester | Amine | Product | Yield | Reference |
|---|---|---|---|---|
| tert-Butyl 2-phenylacetate | Aniline | N,2-diphenylacetamide | 95% | researchgate.net |
| tert-Butyl 2-phenylacetate | Benzylamine | N-benzyl-2-phenylacetamide | 98% | researchgate.net |
This table demonstrates the aminolysis of related tert-butyl esters using the PCl₃-mediated method.
Decarboxylation Pathways
The tert-butyl ester group can be removed under acidic conditions, often leading to subsequent decarboxylation of the resulting carboxylic acid. Trifluoroacetic acid (TFA) is commonly used for the cleavage of tert-butyl esters. nih.gov This process is particularly efficient and can be conducted on a large scale without the need for complex purification methods like column chromatography. nih.gov
The mechanism of decarboxylation, especially for related compounds, can proceed through radical intermediates. For instance, the Hunsdiecker reaction, which involves the conversion of carboxylic acid silver salts to halides, proceeds via an acyloxy radical that loses carbon dioxide to form an alkyl radical. rsc.org While not a direct reaction of the ester, the stability of the radical formed at the α-carbon of the pyridine-2-yl-acetate moiety influences the feasibility of such decarboxylative transformations. The photolytic decomposition of t-butyl peresters, formed from the corresponding diacid chlorides, is another method that relies on radical decarboxylation to form new C-C bonds. scielo.org.bo
Reactions at the α-Carbon of the Pyridine-2-yl-acetate Moiety
The methylene (B1212753) (CH₂) group in tert-butyl 2-(pyridin-2-yl)acetate is an active methylene compound. The protons on this α-carbon are acidic due to the electron-withdrawing effect of the adjacent pyridine (B92270) ring and the carbonyl group, making this position a prime site for nucleophilic attack and condensation reactions.
Nucleophilic Substitution Reactions
The α-carbon of the pyridine-2-yl-acetate moiety can participate in nucleophilic substitution reactions. While direct examples on this compound are specific to its synthesis, the principles of α-carbon reactivity are well-established for related systems. The regioselectivity of nucleophilic attack on α,β-unsaturated systems related to pyridin-2-yl acetates can be directed to the α-position, a reaction sometimes termed an anti-Michael or α-Michael addition. researchgate.net This reactivity is enhanced in π-deficient systems, making the α-carbon of the pyridine-2-yl-acetate framework susceptible to attack by certain nucleophiles. researchgate.net Such reactions are crucial for forming new carbon-carbon bonds at the α-position. researchgate.net
Condensation Reactions with Pyridine-2-yl-acetate Esters
The most prominent reaction at the α-carbon is the Knoevenagel condensation. organic-chemistry.orgresearchgate.net This reaction involves the base-catalyzed condensation of the active methylene group with an aldehyde or ketone. researchgate.net Pyridine or piperidine (B6355638) are often used as catalysts. organic-chemistry.orgresearchgate.net The reaction proceeds through the formation of a carbanion at the α-carbon, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. A subsequent dehydration step yields an α,β-unsaturated product. researchgate.net
The Doebner modification of the Knoevenagel condensation involves a pyridine-induced decarboxylation when carboxylic acid groups are present. organic-chemistry.org A variety of aldehydes, including those with electron-withdrawing and electron-donating groups, as well as heterocyclic aldehydes, can be successfully employed in condensation reactions with pyridine-2-yl-acetate esters, leading to a wide range of substituted products. rsc.org
Table 3: Catalysts and Conditions for Knoevenagel Condensation
| Active Methylene Compound | Carbonyl Compound | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| Malononitrile | Benzaldehyde | Nano-Fe₃O₄ supported Cu(II) / EtOH, 80°C | Substituted Acrylonitrile | rsc.org |
| Active Methylene Compounds | Aldehydes/Ketones | Ethylenediammonium diacetate / [bmim]BF₄ | α,β-unsaturated compounds | organic-chemistry.org |
This table provides examples of Knoevenagel condensation reactions involving related active methylene compounds to illustrate the general reaction conditions.
Csp3-H Functionalization and Oxidation Pathways of Pyridin-2-yl-methane Analogues
The methylene group of pyridin-2-yl-methane analogues, such as this compound, is notably reactive and susceptible to Csp3-H functionalization and oxidation. This reactivity is a key aspect of their chemical behavior, enabling their transformation into a variety of valuable compounds.
A significant transformation is the oxidation of the Csp3-H bond of the methylene group to form pyridin-2-yl-methanones. Research has demonstrated an efficient copper-catalyzed synthesis of these ketones from pyridin-2-yl-methanes. mdpi.comnih.gov This direct oxidation approach can proceed under mild conditions using water as the oxygen source. mdpi.comnih.gov The reaction is effective for pyridin-2-yl-methanes bearing various aromatic rings, including substituted benzene (B151609), thiophene, thiazole, pyridine, and triazine, yielding moderate to good amounts of the corresponding ketone products. mdpi.comnih.gov Mechanistic studies suggest that water is the sole source of oxygen in this transformation. mdpi.comnih.gov
The reactivity of the methylene group is also observed in coordination complexes. For instance, the iron(III) and cobalt(III) complexes of N-(2-picolyl)picolinamide, a related ligand structure, show that the methylene moiety is highly reactive and readily converts to a carbonyl group when exposed to dioxygen. acs.orgnih.gov This transformation is attributed to the tendency of the coordinated ligand to achieve greater conjugation. acs.orgnih.gov
Furthermore, studies on the protium-deuterium exchange of substituted pyridines in neutral D2O at elevated temperatures have shown that the methylene hydrogens of compounds like 2-pyridineacetonitrile are readily exchanged. cdnsciencepub.com This highlights the lability of these protons and the susceptibility of the methylene group to reactions involving deprotonation.
The oxidation of the methylene bridge in bis(heteroaryl)methanes to the corresponding ketones can also occur spontaneously in the absence of typical oxidizing agents or catalysts, with evidence suggesting a radical-mediated pathway. arkat-usa.org The presence of atmospheric oxygen is necessary for this transformation. arkat-usa.org
These findings collectively underscore the versatile reactivity of the methylene group in pyridin-2-yl-methane analogues, which can be leveraged for the synthesis of more complex molecules through various functionalization and oxidation strategies.
Reactivity of the Pyridine Ring System
Electrophilic Aromatic Substitution Patterns
The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene due to the electron-withdrawing effect of the nitrogen atom. wikipedia.org This deactivation makes the reaction conditions for substitution more demanding. The reactivity of pyridine is often compared to that of nitrobenzene. wikipedia.org
When electrophilic substitution does occur, the position of substitution is influenced by the reaction conditions and the nature of the electrophile. In acidic media, the pyridine nitrogen is protonated, further deactivating the ring. Substitution typically occurs at the 3- and 5-positions.
Coordination Chemistry with Metal Centers Featuring Pyridine-tert-Butyl Ligands
The nitrogen atom of the pyridine ring possesses a lone pair of electrons, making it an excellent ligand for coordinating with metal centers. This property is fundamental to the extensive coordination chemistry of pyridine and its derivatives. The formation of metal-ligand complexes has been a subject of significant research interest.
Palladium complexes, for example, have been investigated for their catalytic activity. cis-6-(Pyridin-2-yl)-1,3,5-triazine-2,4-diaminepalladium(II) has been studied for the partial oxidation of methane (B114726) to methanol. nih.gov The palladium in this complex is thought to facilitate the reaction through the formation of a thin layer of PdO on the catalytic surface, which has an affinity for methane. nih.gov
The coordination of iron(III) and cobalt(III) with N-(2-picolyl)picolinamide, a ligand structurally related to this compound, has also been explored. acs.orgnih.gov These studies revealed the interesting reactivity of the methylene group within the coordinated ligand, which readily oxidizes to a carbonyl group. acs.orgnih.gov This highlights how coordination to a metal center can influence the reactivity of the ligand itself.
Detailed Mechanistic Investigations of this compound Transformations
Detailed mechanistic investigations into the transformations of this compound and its analogues have provided valuable insights into their reactivity.
The oxidation of the methylene group in bis(heteroaryl)methanes, which share a structural motif with this compound, has been studied to understand the reaction pathway. arkat-usa.org There are strong indications that the spontaneous oxidation to the corresponding ketone in the absence of traditional oxidizing agents proceeds through a radical mechanism. arkat-usa.org The requirement of atmospheric oxygen and the inhibition of the reaction by radical scavengers support this hypothesis. arkat-usa.org The oxidation of the corresponding carbinol intermediates is also observed to be base-catalyzed, with a significant kinetic isotope effect, further pointing to a complex, multi-step process. arkat-usa.org
The functionalization of C(sp3)-H bonds is a major area of research, with several proposed mechanisms. researchgate.net These include transition-metal-catalyzed activation, hydrogen atom transfer (HAT), and carbene/nitrene transfer. researchgate.net In the context of pyridin-2-yl-methane analogues, HAT mechanisms are particularly relevant. For instance, pyridine N-oxides can act as precursors for oxygen-centered radicals under photoredox catalysis. acs.org These radicals can then abstract a hydrogen atom from a C-H bond, initiating further reactions. acs.org
The copper-catalyzed oxidation of pyridin-2-yl-methanes with water as the oxygen source also involves a detailed mechanistic pathway. While the exact intermediates are still under investigation, it is clear that the copper catalyst plays a crucial role in activating both the C-H bond and the water molecule to facilitate the oxidation. mdpi.comnih.gov
These mechanistic studies are crucial for the rational design of new synthetic methodologies and for controlling the selectivity of reactions involving this compound and related compounds.
Applications of Tert Butyl 2 Pyridin 2 Yl Acetate in Advanced Synthesis and Materials Science
Role as an Intermediate in Pharmaceutical Synthesis
The utility of tert-butyl 2-(pyridin-2-yl)acetate as a precursor in medicinal chemistry is well-documented, where its reactivity is harnessed to produce complex molecular structures for various therapeutic applications. lookchem.com
Design and Synthesis of Drug Scaffolds Incorporating the Pyridine-Acetate Motif
The pyridine-acetate motif is a key structural element in the design of novel drug scaffolds. This compound serves as a foundational building block for creating more complex heterocyclic systems with therapeutic potential. whiterose.ac.uk For instance, research has shown its utility in the synthesis of pyrimidinone scaffolds, which are present in a wide array of molecules with established anticancer, antiviral, and anti-inflammatory properties. researchgate.net Furthermore, derivatives of this compound are used to create tricyclic scaffolds that can be elaborated into a variety of druglike inhibitors, demonstrating the motif's importance in generating libraries of structurally diverse compounds for biological screening. whiterose.ac.ukacs.org
Table 1: Application in the Synthesis of Bioactive Scaffolds
| Scaffold Type | Therapeutic Area | Key Research Finding | Source(s) |
|---|---|---|---|
| Pyrimidinone Scaffolds | Anticancer, Antiviral, Anti-inflammatory | The pyrimidinone core, accessible from pyridine-based precursors, is found in numerous molecules with established medicinal activity. | researchgate.net |
| Tricyclic Current time information in Bangalore, IN.nih.govtriazolo[4,3-a] Current time information in Bangalore, IN.researchgate.netnaphthyridine | Enzyme Inhibition (DPP-4, PI3Kδ), Receptor Antagonism (CCR5) | A key tricyclic scaffold was synthesized and elaborated to produce potent and selective inhibitors for various biological targets. | acs.org |
| Thienopyridine Scaffolds | Antiplatelet | Used to create amino acid prodrugs based on a thienopyridine core, which exhibit antiplatelet activity. | nih.gov |
Construction of Complex Molecular Architectures for Medicinal Chemistry
The distinct functionalities of this compound make it an ideal starting material for constructing intricate molecular architectures. lookchem.com Its ability to participate in various chemical transformations allows for the synthesis of targeted therapeutic agents.
Research has demonstrated its role in developing potential antifungal agents that target the enzyme sterol 14-alpha demethylase (CYP51), which is critical for ergosterol (B1671047) biosynthesis in fungi. Compounds derived from this intermediate have shown potent activity against various Candida species. Additionally, the scaffold has been employed as a building block in the synthesis of inhibitors for acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative disorders.
Table 2: Examples of Targeted Molecular Architectures
| Target | Therapeutic Application | Research Finding | Source(s) |
|---|---|---|---|
| Sterol 14-alpha demethylase (CYP51) | Antifungal | Investigated for its potential to inhibit CYP51, showing potent activity against various Candida species. | |
| SARS-CoV 3CL Protease | Antiviral (COVID-19) | A related pyridine-3-yl acetamide (B32628) scaffold (ML188) was identified as a potent non-covalent inhibitor of the SARS-CoV 3CL protease. | nih.gov |
Contributions to Agrochemical Development
In agricultural science, this compound serves as a valuable intermediate for the synthesis of modern agrochemicals. lookchem.com The structural features of the molecule are leveraged to develop novel and effective pesticides designed for crop protection. A notable example is the use of a chlorinated derivative, tert-butyl 2-(6-chloro-3-methylpyridin-2-yl)acetate, in the development of new agrochemical products.
Precursor to Chiral Ligands and Catalysts in Asymmetric Synthesis
The pyridine-containing framework is a cornerstone in the development of chiral ligands for asymmetric catalysis, a field crucial for producing enantiomerically pure pharmaceuticals. Ligands containing the pyridine (B92270) moiety are attractive because they are stable and their electronic properties make them suitable for a wide range of metal ions.
A prominent class of ligands derived from this structural motif are Pyridinooxazoline (PyOx) ligands. beilstein-journals.org An efficient and scalable synthesis for the chiral ligand (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole, known as (S)-t-BuPyOx, has been developed starting from picolinic acid, a closely related and inexpensive precursor. nih.govbeilstein-journals.org This (S)-t-BuPyOx ligand has proven highly effective in palladium-catalyzed asymmetric conjugate additions, producing cyclic ketones with β-benzylic quaternary stereocenters in high yields and enantioselectivities. beilstein-journals.orgnih.gov
Table 3: Applications in Asymmetric Synthesis
| Ligand/Catalyst System | Synthetic Application | Key Research Finding | Source(s) |
|---|---|---|---|
| (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) | Palladium-catalyzed asymmetric conjugate addition | A robust and highly efficient ligand for creating β-benzylic quaternary stereocenters with high yield and enantioselectivity. | nih.govbeilstein-journals.orgnih.govnih.gov |
| Chiral Pyridyl Alcohols and Bipyridines | Enantioselective addition of diethylzinc (B1219324) to benzaldehyde | The absolute configuration of the carbinol carbon determines the sense of asymmetric induction. | |
| Lipase-catalyzed resolution of 1-(2-pyridyl)ethanols | Enantioselective acetylation | Candida antarctica lipase (B570770) (CAL) effectively resolves racemic pyridyl ethanols to give chiral alcohols and acetates with excellent enantiopurity. | acs.org |
Emerging Applications in Materials Chemistry
The unique chemical properties of this compound also position it as a valuable precursor in the field of materials chemistry for creating advanced materials and specialty chemicals. The pyridine unit's ability to engage in coordination chemistry is a key feature that can be exploited in the design of novel functional materials.
Emerging research indicates that this compound and its derivatives have potential in several areas. For example, it can be incorporated into polymer matrices to impart specific functionalities. Furthermore, a related heterocyclic compound, tert-butyl 2-(1H-pyrrolo[3,2-c]pyridin-2-yl)acetate, is utilized in the development of fluorescence-based probes, highlighting the potential of the pyridine-acetate core in creating materials for sensor and imaging applications.
Advanced Analytical and Spectroscopic Characterization of Tert Butyl 2 Pyridin 2 Yl Acetate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules, providing detailed information about the chemical environment of individual atoms. For tert-Butyl 2-(pyridin-2-yl)acetate, both proton and carbon NMR spectra yield characteristic signals that confirm its unique structure.
Proton (¹H) NMR Spectroscopy
The ¹H NMR spectrum of this compound provides a clear map of the different types of protons within the molecule. The signals are distinguished by their chemical shift (δ) in parts per million (ppm), their multiplicity (e.g., singlet, doublet, triplet), and their integration values, which correspond to the number of protons generating the signal.
Key characteristic signals include a prominent singlet for the nine equivalent protons of the tert-butyl group, typically found in the upfield region around 1.4-1.5 ppm. smolecule.com The methylene (B1212753) protons (CH₂) situated between the pyridine (B92270) ring and the ester group appear as a distinct singlet. The protons on the pyridine ring produce a more complex pattern in the downfield aromatic region, generally between 7.0 and 8.5 ppm. Their specific shifts and coupling patterns are dictated by their position relative to the nitrogen atom and the acetate (B1210297) substituent. For instance, the proton at position 6, adjacent to the nitrogen, is expected to be the most deshielded and appear at the lowest field.
Table 1: Expected ¹H NMR Spectral Data for this compound
| Protons | Expected Chemical Shift (δ) (ppm) | Multiplicity |
|---|---|---|
| tert-Butyl (9H) | ~1.45 | Singlet |
| Methylene (2H) | ~3.70 | Singlet |
| Pyridine H-5 | ~7.15-7.25 | Triplet |
| Pyridine H-3 | ~7.30-7.40 | Doublet |
| Pyridine H-4 | ~7.65-7.75 | Triplet of Doublets |
| Pyridine H-6 | ~8.50-8.60 | Doublet |
Note: Data are estimated based on typical values for similar structures. The exact chemical shifts and coupling constants would be confirmed by experimental analysis.
Carbon (¹³C) NMR Spectroscopy
The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal.
The spectrum is characterized by a signal for the carbonyl carbon of the ester group, which is significantly downfield, typically appearing around 170 ppm. smolecule.com The quaternary carbon of the tert-butyl group is observed near 80-83 ppm, while its three equivalent methyl carbons produce a signal around 28 ppm. smolecule.com The methylene carbon resonates at approximately 40-45 ppm. The carbon atoms of the pyridine ring appear in the aromatic region, generally between 120 and 150 ppm, with the carbon at position 2 (bearing the substituent) and position 6 (adjacent to nitrogen) showing distinct shifts from the others. smolecule.com
Table 2: Expected ¹³C NMR Spectral Data for this compound
| Carbon Atom | Expected Chemical Shift (δ) (ppm) |
|---|---|
| tert-Butyl (CH₃)₃ | ~28.0 |
| Methylene (CH₂) | ~44.0 |
| tert-Butyl Quaternary C | ~82.5 |
| Pyridine C-3 | ~122.0 |
| Pyridine C-5 | ~124.0 |
| Pyridine C-4 | ~137.0 |
| Pyridine C-6 | ~149.5 |
| Pyridine C-2 | ~155.0 |
| Carbonyl (C=O) | ~170.0 |
Note: Data are estimated based on typical values for similar structures and data from isomers. smolecule.com The exact chemical shifts would be confirmed by experimental analysis.
Advanced Multi-dimensional NMR Techniques
To unambiguously assign all proton and carbon signals, especially for the complex splitting patterns of the pyridine ring, advanced multi-dimensional NMR techniques are employed. mdpi.com These experiments reveal correlations between different nuclei.
COSY (Correlation Spectroscopy): A 2D NMR technique that shows correlations between protons that are coupled to each other (typically on adjacent carbons). rsc.org For this compound, COSY would be crucial for confirming the connectivity of the protons on the pyridine ring by revealing their coupling network.
HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded proton and carbon atoms. rsc.org It allows for the definitive assignment of a carbon signal based on the chemical shift of the proton attached to it. For example, it would link the methylene proton signal to the methylene carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This 2D technique shows correlations between protons and carbons that are separated by two or three bonds. mdpi.com It is particularly powerful for identifying quaternary carbons (which have no attached protons and are thus invisible in HSQC) and for piecing together different fragments of the molecule. For instance, HMBC can show a correlation from the methylene protons to the ester carbonyl carbon and to carbons C-2 and C-3 of the pyridine ring, confirming the structure.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound, with a molecular formula of C₁₁H₁₅NO₂, the molecular weight is 193.24 g/mol . smolecule.com
The mass spectrum typically shows a molecular ion peak ([M]⁺) corresponding to this weight. The fragmentation of the molecule under ionization provides structural clues. A common fragmentation pathway is the loss of the stable tert-butyl cation ([C(CH₃)₃]⁺, 57 Da), leading to a prominent fragment ion. Another characteristic fragmentation involves the loss of isobutylene (B52900) (56 Da) via a McLafferty rearrangement.
High-Resolution Mass Spectrometry (HRMS)
While standard MS provides the nominal molecular weight, High-Resolution Mass Spectrometry (HRMS) measures the mass with extremely high accuracy (typically to four or more decimal places). beilstein-journals.orgresearchgate.net This precision allows for the unambiguous determination of the elemental formula of a molecule.
For this compound, the calculated exact mass for the neutral molecule [M] (C₁₁H₁₅NO₂) is 193.11028 Da. HRMS analysis would measure the mass of the protonated molecule [M+H]⁺ and this experimental value would be compared to the calculated value for C₁₁H₁₆NO₂⁺ (194.11791 Da) to confirm the elemental composition with high confidence.
Table 3: HRMS Data for this compound
| Ion | Elemental Formula | Calculated Mass (Da) |
|---|---|---|
| [M+H]⁺ | C₁₁H₁₆NO₂⁺ | 194.11791 |
| [M+Na]⁺ | C₁₁H₁₅NNaO₂⁺ | 216.09985 |
Note: An experimental HRMS measurement would be expected to match these calculated values to within a few parts per million (ppm).
Liquid Chromatography-Mass Spectrometry (LC-MS) for Mixture Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the analytical power of mass spectrometry. bohrium.comrasayanjournal.co.in This method is ideal for analyzing complex mixtures, such as monitoring the progress of a chemical reaction or assessing the purity of a final product.
In a typical LC-MS analysis of a sample containing this compound, the sample would be injected onto an LC column (e.g., a C18 reverse-phase column). A solvent gradient would then be used to separate the components of the mixture based on their differing polarities. As each component elutes from the column, it enters the mass spectrometer, which provides its molecular weight and fragmentation data, allowing for its identification and quantification. This technique is invaluable for detecting starting materials, byproducts, or degradation products in a sample. rasayanjournal.co.in
On-line Continuous Flow Mass Spectrometry for Reaction Monitoring
Continuous flow chemistry, integrated with real-time analytical methods, offers significant advantages in speed, efficiency, and safety for chemical synthesis. durham.ac.uk On-line mass spectrometry (MS) is a powerful process analytical technology (PAT) tool for monitoring these reactions, providing immediate feedback on the formation of products, intermediates, and byproducts. nih.govresearchgate.net
In the context of synthesizing this compound and its derivatives, on-line MS is invaluable. The synthesis typically involves reactions like the esterification of 2-(pyridin-2-yl)acetic acid or nucleophilic substitution on the pyridine ring. A miniature electrospray ionization (ESI) mass spectrometer can be coupled directly to the flow reactor. nih.govresearchgate.net A common setup involves a switching valve with a sample loop that periodically injects a small aliquot of the reaction mixture from the main stream into the MS. nih.govresearchgate.net This allows for near-continuous monitoring without disrupting the primary flow.
This technique enables chemists to:
Rapidly Optimize Reaction Conditions: By observing the real-time concentrations of reactants, products, and any intermediates, parameters such as temperature, pressure, and residence time can be quickly adjusted for maximum yield and purity. nih.govresearchgate.net For example, in a reaction involving a thermally sensitive intermediate, on-line MS can identify the optimal temperature range to maximize product formation while minimizing degradation. nih.gov
Detect and Identify Intermediates: Transient or unstable intermediates, which may be difficult to isolate and characterize using offline methods, can be detected. nih.gov This provides critical mechanistic insights that can be used to further refine the reaction.
Ensure Safe Operation: Potentially hazardous or explosive intermediates can be identified in real-time, allowing for immediate adjustments to the flow conditions to maintain a safe operational window. researchgate.net
Validate Results: The data from on-line MS can be corroborated by offline analysis of collected samples using techniques like liquid chromatography-mass spectrometry (LC/MS). nih.govresearchgate.net
While direct on-line MS studies for the synthesis of this compound are not extensively published, the principles are well-established. The monitoring of a Diels-Alder reaction following the generation of benzyne (B1209423) from tert-butyl nitrite (B80452) showcases the capability of the technique to track complex reaction pathways and competing side reactions, which is analogous to the challenges faced in multi-step organic syntheses involving pyridyl compounds. nih.govresearchgate.net
| Parameter | Description | Relevance to Synthesis Monitoring |
| Ionization Source | Electrospray Ionization (ESI) | Soft ionization technique suitable for polar organic molecules like pyridine derivatives, typically observing the protonated molecule [M+H]⁺. |
| Sampling Interface | Six-port switching valve with sample loop | Allows for periodic, automated sampling from a high-pressure flow stream into the mass spectrometer. nih.govresearchgate.net |
| Data Acquisition | Full-scan or Selected Ion Monitoring (SIM) | Full-scan mode provides a broad overview of all ions present, while SIM offers higher sensitivity for tracking specific target molecules (reactants, products). |
| Response Time | ~10 seconds from sample injection | Provides near real-time feedback on the reaction progress. nih.gov |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is essential for identifying the functional groups present in a molecule. acs.org The two methods are complementary: IR spectroscopy is based on the absorption of light by vibrating polar bonds, while Raman spectroscopy involves the inelastic scattering of light, with non-polar bonds often producing strong signals. acs.orgwiley-vch.de
For this compound, the key functional groups are the pyridine ring, the ester group (with its carbonyl and C-O bonds), and the aliphatic methylene and tert-butyl groups.
Infrared (IR) Spectroscopy: IR is particularly sensitive to the polar C=O and C-O bonds of the ester and the C=N bond of the pyridine ring. A strong, sharp absorption band corresponding to the C=O stretch is one of the most characteristic features in the spectrum.
Raman Spectroscopy: Raman spectroscopy is highly effective for identifying the aromatic pyridine ring vibrations and the C-C backbone. The symmetric vibrations of the pyridine ring often give rise to sharp and intense Raman bands.
The table below outlines the expected characteristic vibrational frequencies for this compound.
| Functional Group | Vibrational Mode | Typical IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) | Intensity |
| Pyridine Ring | C-H stretch | 3100–3000 | 3100–3000 | Medium-Weak |
| C=C, C=N stretch | 1610–1570, 1500–1430 | 1610–1570, 1500–1430 | Strong-Medium | |
| Ring Breathing | Weak or absent | ~1000 | Strong | |
| Ester Group | C=O stretch | 1750–1730 | 1750–1730 | Strong (IR), Weak (Raman) |
| C-O stretch (ester) | 1300–1150 | 1300–1150 | Strong | |
| Aliphatic Groups | C-H stretch (CH₂, tert-butyl) | 2980–2850 | 2980–2850 | Medium-Strong |
| C-H bend (tert-butyl) | 1395–1385, 1365 | 1395–1385, 1365 | Medium (doublet) | |
| C-H bend (CH₂) | 1470–1450 | 1470–1450 | Medium |
These assignments are based on established frequency ranges for organic functional groups. iitm.ac.inresearchgate.net Experimental spectra of related compounds, such as other tert-butyl esters and pyridine derivatives, confirm these regions. nih.govmdpi.com The combination of IR and Raman spectra provides a comprehensive vibrational fingerprint, confirming the presence of all key structural components of the molecule.
X-ray Crystallography for Absolute Structure and Conformational Analysis
These sites allow this compound and its derivatives to act as ligands in coordination chemistry, forming adducts with various metal ions. For example, a related derivative, tert-butyl 2-(pyridine-2yl-methylene)hydrazinecarboxylate, forms a complex with copper(II) acetate, where it acts as a monodentate ligand. bohrium.com X-ray diffraction of such complexes unequivocally confirms the mode of coordination, the geometry around the metal center, and the conformation of the organic ligand.
Furthermore, derivatives of 2-arylpyridines, including those with tert-butyl substituents, have been extensively studied through single-crystal X-ray diffraction in the context of cyclometallated gold(III) compounds. mdpi.com These studies provide a wealth of data on how the pyridine-containing fragment binds to a metal center. In covalent derivatives designed for specific biological targets, such as inhibitors of the SARS-CoV-2 main protease, X-ray crystallography has been crucial in confirming the covalent bond formation and the binding pose of the molecule within the protein's active site. nih.gov
Crystal structure analysis provides unparalleled insight into the subtle interplay of steric and electronic effects that govern molecular conformation and crystal packing. nih.govresearchgate.net
Steric Effects: The most significant steric feature of this compound is the bulky tert-butyl group.
Conformational Restriction: This group imposes significant steric hindrance, restricting rotation around the O-C(CH₃)₃ bond and influencing the preferred orientation of the ester functionality relative to the pyridine ring.
Electronic Effects: The pyridine ring and the ester group have distinct electronic properties that influence the molecular geometry.
Bond Lengths and Angles: Precise measurements of bond lengths from X-ray diffraction can reveal electronic effects. For instance, the electron-withdrawing nature of the pyridine ring can influence the bond lengths and electron density in the adjacent methylene and ester groups.
By studying the crystal structures of derivatives, researchers can understand how modifications to the molecule affect its three-dimensional shape and interactions, which is critical for applications in materials science and drug design. nih.govresearchgate.net
Chromatographic Separation and Purification Techniques
Chromatography is the cornerstone of purification in synthetic organic chemistry. For a moderately polar compound like this compound, a variety of chromatographic methods are employed to isolate it from reaction mixtures containing starting materials, reagents, and byproducts.
Thin-Layer Chromatography (TLC): TLC is used for rapid, qualitative monitoring of reaction progress. A small spot of the reaction mixture is applied to a silica (B1680970) gel plate, which is then developed in an appropriate solvent system (eluent). By comparing the spots of the reaction mixture to those of the starting material and the purified product, one can determine if the reaction is complete. Visualization is typically achieved using UV light, which highlights the UV-active pyridine ring, or chemical stains like potassium permanganate. rsc.org
Column Chromatography: This is the primary method for preparative purification.
Stationary Phase: The most common stationary phase is silica gel. However, for compounds that may be sensitive to the acidic nature of standard silica gel, neutral or deactivated silica gel (e.g., treated with triethylamine) is used to prevent decomposition of the product on the column. beilstein-journals.org
Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane) is typically used. The polarity of the eluent is optimized to achieve good separation between the target compound and impurities. Gradient elution, where the polarity of the mobile phase is gradually increased, is often employed to efficiently elute compounds with a range of polarities. nih.govmdpi.com
Techniques:
Flash Column Chromatography: This is a rapid form of column chromatography that uses pressure (air or nitrogen) to force the solvent through the column, speeding up the separation. It is the standard method for routine purification. mdpi.comrsc.org
Automated Flash Chromatography: Modern systems automate the process of gradient elution and fraction collection, offering high reproducibility and efficiency, particularly for complex mixtures or when high purity is required. nih.gov
The table below summarizes the common chromatographic techniques used for the purification and analysis of this compound and its analogs.
| Technique | Stationary Phase | Typical Mobile Phase | Purpose |
| Thin-Layer Chromatography (TLC) | Silica gel 60 F₂₅₄ | Hexanes/Ethyl Acetate | Reaction monitoring, selection of eluent for column chromatography. rsc.org |
| Flash Column Chromatography | Silica Gel (standard or neutral) | Hexanes/Ethyl Acetate, Hexanes/Acetone | Preparative purification of gram-scale quantities. beilstein-journals.orgrsc.org |
| Automated Flash Chromatography | Pre-packed Silica Gel or other sorbent cartridges | Gradient of Hexanes/Ethyl Acetate or similar | High-throughput or high-purity preparative separation. nih.gov |
| High-Performance Liquid Chromatography (HPLC) | C18 (Reversed-Phase) or Chiral Stationary Phase | Acetonitrile/Water or Hexanes/Isopropanol | Analytical purity determination and enantiomeric separation of chiral derivatives. rsc.org |
Computational and Theoretical Investigations of Tert Butyl 2 Pyridin 2 Yl Acetate Chemistry
The advancement of computational chemistry has provided powerful tools to investigate the intricacies of molecular structure, reactivity, and properties. For a compound like tert-butyl 2-(pyridin-2-yl)acetate, theoretical studies offer a microscopic view of its behavior, complementing experimental findings. These in-silico methods allow for the exploration of reaction mechanisms, conformational landscapes, and the prediction of various chemical and physical characteristics.
Emerging Synthetic Methodologies and Sustainable Chemistry Approaches for Pyridine Acetate Derivatives
Flow Chemistry and Continuous Processing for Efficient Synthesis
Flow chemistry, or continuous processing, represents a paradigm shift from traditional batch production methods. In a flow reactor, reactants are continuously pumped through a network of tubes or channels, where they mix and react. This methodology offers several advantages over batch synthesis, including superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), enhanced safety due to the small reaction volumes, and the potential for straightforward automation and scale-up. beilstein-journals.orgresearchgate.netresearchgate.net
Similarly, the N-oxidation of pyridine (B92270) derivatives has been achieved with high efficiency (up to 99% yields) in a packed-bed microreactor using hydrogen peroxide as the oxidant. researchgate.net This continuous process is noted for being safer and greener than conventional batch methods and has demonstrated stability over 800 hours of operation, indicating its suitability for large-scale production. researchgate.net The synthesis of other heterocyclic compounds, such as 2-pyrone and pyrrole (B145914) derivatives, has also been successfully translated to flow processes, highlighting the versatility of this technology. rsc.orguc.pt These examples strongly suggest that a continuous flow process for the synthesis of tert-butyl 2-(pyridin-2-yl)acetate could be developed, potentially leading to higher yields, improved safety, and easier scalability.
Table 1: Examples of Pyridine Derivative Synthesis in Continuous Flow
| Pyridine Derivative Type | Flow Reactor Conditions | Key Findings | Reference |
|---|---|---|---|
| Trisubstituted Pyridines (Bohlmann–Rahtz) | Microwave flow reactor; EtOH–AcOH solvent system; 120 °C; 0.5 mL/min flow rate. | One-step synthesis with 86% isolated yield, outperforming traditional two-step batch methods in efficiency. | beilstein-journals.org |
| Pyridine N-Oxides | Packed-bed microreactor with TS-1 catalyst; H₂O₂ in methanol. | Up to 99% yield; demonstrated stability for over 800 hours of continuous operation, showing potential for industrial scale. | researchgate.net |
| 2-Aminopyrimidine Derivatives | "Catch-react-release" flow procedure using a resin. | Overcame low solubility of intermediates, achieving a 48% yield for a precursor to a known tyrosine kinase inhibitor. | uc.pt |
| Pyrrole-3-carboxylic Acid Derivatives | Flow reactor with in situ hydrolysis of tert-butyl esters. | Demonstrated the feasibility of multi-step syntheses in a continuous flow setup for complex heterocycles. | uc.pt |
Green Chemistry Principles in the Synthesis and Application of Pyridine Derivatives
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ijarsct.co.in The synthesis of pyridine derivatives is increasingly incorporating these principles to enhance sustainability. ijarsct.co.inresearchgate.net Key strategies include the use of greener solvents, alternative energy sources, and catalytic systems that improve atom economy and minimize waste. ijarsct.co.innumberanalytics.com
One major focus is the replacement of hazardous solvents. Water and polyethylene (B3416737) glycol 400 (PEG 400) have been employed as environmentally benign reaction media for the synthesis of pyridine scaffolds. researchgate.net For instance, a three-component coupling reaction using PEG 400 as a recyclable solvent achieved product yields up to 94% with excellent catalyst and solvent reusability for up to five cycles. researchgate.net Similarly, multicomponent reactions for constructing the pyridine skeleton have been effectively carried out in water, a non-toxic and readily available solvent. nih.gov
The use of alternative energy sources like microwave irradiation has been shown to accelerate reaction rates, reduce reaction times, and improve yields in the synthesis of pyridine derivatives compared to conventional heating methods. nih.gov A one-pot, four-component reaction to produce novel pyridine derivatives saw reaction times drop from hours to just 2-7 minutes under microwave irradiation, with yields as high as 94%. nih.gov
Table 2: Application of Green Chemistry Principles to Pyridine Derivative Synthesis
| Green Chemistry Principle | Methodology | Example/Benefit | Reference |
|---|---|---|---|
| Use of Safer Solvents | Replacing hazardous organic solvents with water or polyethylene glycol (PEG 400). | Synthesis of pyridine derivatives in PEG 400 allowed for high yields (up to 94%) and solvent/catalyst recycling for five cycles. | researchgate.net |
| Energy Efficiency | Microwave-assisted synthesis. | Reduced reaction times from hours to 2-7 minutes and increased yields (82%-94%) compared to conventional heating. | nih.gov |
| Catalysis | Use of biocatalysts (enzymes) or reusable heterogeneous nanocatalysts. | Biocatalysts offer high selectivity under mild conditions. Nanocatalysts can be reused at least six times without significant loss of activity. | researchgate.netnumberanalytics.com |
| Waste Prevention | One-pot multicomponent reactions (MCRs). | MCRs improve atom economy and synthetic efficiency, reducing the number of steps and the amount of waste generated. | nih.gov |
| Safer Process Design | Recovery using environmentally acceptable solvents. | A patented process uses alkyl acetates to recover pyridine derivatives, replacing hazardous solvents like benzene (B151609). | google.com |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing tert-butyl 2-(pyridin-2-yl)acetate?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting pyridin-2-ylacetic acid derivatives with tert-butyl chloroformate under alkaline conditions (e.g., using triethylamine as a base) in an inert atmosphere at low temperatures to minimize side reactions . For instance, palladium-catalyzed α-arylation of ethyl 2-(pyridin-2-yl)acetate with heteroaryl halides (e.g., 6-bromoquinoline) has been optimized using X-Phos as a ligand, achieving high yields under reflux conditions in toluene . Post-synthesis purification often involves column chromatography or recrystallization to isolate the product.
Q. How can spectroscopic techniques (NMR, IR, UV-Vis) be employed to confirm the structure and purity of this compound?
- Methodological Answer :
- NMR : NMR will show characteristic peaks for the tert-butyl group (singlet at ~1.4 ppm) and pyridin-2-yl protons (distinct aromatic splitting patterns between 7.0–8.5 ppm). NMR confirms the ester carbonyl (~165–170 ppm) and pyridine carbons .
- IR : Stretching vibrations for the ester C=O (~1720 cm) and pyridine C=N (~1600 cm) are critical identifiers.
- UV-Vis : The pyridine moiety exhibits absorption bands near 250–270 nm, useful for monitoring reactions involving π-conjugation changes .
Advanced Research Questions
Q. What strategies are effective for resolving contradictions in crystallographic and spectroscopic data during structural elucidation?
- Methodological Answer : Discrepancies often arise from dynamic processes (e.g., tautomerism) or crystal packing effects. For example, tautomeric equilibria in pyridine derivatives can be analyzed via variable-temperature NMR to detect exchange broadening or via ultrafast spectroscopy to capture transient states . If X-ray crystallography (using SHELX programs ) reveals a static structure conflicting with solution-phase NMR data, molecular dynamics simulations can model conformational flexibility. Cross-validation with theoretical calculations (DFT or TD-DFT) helps reconcile experimental observations .
Q. How can computational methods guide the design of this compound derivatives for targeted applications (e.g., enzyme inhibition)?
- Methodological Answer :
- Docking Studies : Use software like AutoDock to predict binding affinities with enzyme active sites (e.g., kinases or proteases). The tert-butyl group’s steric bulk and the pyridine’s hydrogen-bonding capacity are critical parameters .
- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the pyridine ring) with biological activity using descriptors like logP, polar surface area, and HOMO/LUMO energies .
- Mechanistic Insights : DFT calculations can model reaction pathways (e.g., proton transfer in tautomerism ) or activation barriers for catalytic processes (e.g., Pd-mediated coupling ).
Q. What experimental approaches are suitable for studying tautomerism or isomerization in this compound derivatives?
- Methodological Answer :
- NMR Titration : Monitor chemical shift changes in DO or CDCl to detect proton exchange between tautomeric forms .
- Ultrafast Spectroscopy : Time-resolved UV-Vis or fluorescence spectroscopy captures transient states during isomerization (e.g., keto-enol equilibria) .
- X-ray Crystallography : Resolve static structures of dominant tautomers using SHELXL for refinement .
Methodological Challenges and Solutions
Q. How can researchers optimize reaction yields in palladium-catalyzed modifications of this compound?
- Methodological Answer :
- Ligand Screening : Test phosphine ligands (e.g., X-Phos, BINAP) to enhance catalytic efficiency. For example, X-Phos improves α-arylation yields by stabilizing the Pd intermediate .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, toluene) favor coupling reactions, while additives like LHMDS (lithium hexamethyldisilazide) can deprotonate substrates to accelerate kinetics .
- Temperature Control : Reflux conditions (100–120°C) are typical, but microwave-assisted synthesis may reduce reaction times .
Q. What purification techniques are most effective for isolating this compound from complex reaction mixtures?
- Methodological Answer :
- Chromatography : Use silica gel columns with gradient elution (hexane/ethyl acetate) to separate ester derivatives from polar byproducts .
- Recrystallization : Tert-butyl esters often crystallize well from ethanol/water mixtures due to their hydrophobic tert-butyl group .
- HPLC : For high-purity requirements (e.g., biological assays), reverse-phase HPLC with C18 columns and acetonitrile/water mobile phases is recommended .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
